molecular formula C10H11FN6 B1483327 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2097983-18-9

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No. B1483327
CAS RN: 2097983-18-9
M. Wt: 234.23 g/mol
InChI Key: YZHNRYBEDQPUKU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide (FEPPC) is an organic compound with a unique molecular structure that has been studied for its potential applications in scientific research. FEPPC is a derivative of pyrazole, a five-membered aromatic heterocycle that is commonly found in medicinal and pharmaceutical compounds. FEPPC has been studied for its potential applications in the fields of biochemistry, physiology, medicinal chemistry, and organic synthesis.

Scientific Research Applications

Synthesis and Characterization

  • A study by Kitawat and Singh (2014) reports an environmentally safe method for synthesizing novel pyrazine moieties bearing 2-pyrazoline derivatives, which include similar structures to the queried compound. These compounds exhibited significant antibacterial and antioxidant activities, suggesting their potential applications in developing new therapeutic agents (Kitawat & Singh, 2014).

Antibacterial and Antioxidant Activities

  • The synthesized compounds from the study by Kitawat and Singh showed considerable antibacterial activities against Gram-positive and negative strains, and some compounds displayed up to 67% antioxidant activities. This indicates the potential of such compounds in medicinal chemistry for developing new antibiotics and antioxidants (Kitawat & Singh, 2014).

Fluorescent Sensors

  • A study by Yang et al. (2011) on a pyrazole-based fluorescent sensor, though not directly related to the queried compound, highlights the application of pyrazole derivatives in detecting fluoride anions. The compound studied showed high selectivity and sensitivity for fluoride detection over other anions in organic and aqueous solutions, showcasing the potential of pyrazole derivatives in environmental monitoring and chemical sensing (Yang et al., 2011).

properties

IUPAC Name

2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN6/c11-1-4-17-9(10(12)13)5-7(16-17)8-6-14-2-3-15-8/h2-3,5-6H,1,4H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHNRYBEDQPUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C(=C2)C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 3
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 4
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 5
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1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide
Reactant of Route 6
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

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